molecular formula C8H5BrCl6 B143336 Bromocyclen CAS No. 1715-40-8

Bromocyclen

Cat. No. B143336
CAS RN: 1715-40-8
M. Wt: 393.7 g/mol
InChI Key: DAASOABUJRMZAD-UHFFFAOYSA-N
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Description

Bromocyclen is a compound that has been studied for its potential use in various organic syntheses and applications. It is an organochlorine pesticide that has been analyzed for its enantiomers in fish tissue, indicating its relevance in environmental chemistry and toxicology .

Synthesis Analysis

The synthesis of bromocyclen-related compounds involves several innovative methods. For instance, the use of bromoallenes in the presence of a palladium(0) catalyst has been shown to be effective in the regio- and stereoselective synthesis of medium-sized heterocycles . Additionally, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates demonstrates the versatility of bromine in facilitating regioselective rearrangements . The synthesis of 2-bromo perylene diimide via transition-metal catalyzed borylation followed by treatment with copper(II) bromide is another example of the use of bromine in organic synthesis . Moreover, 1-bromo-1-lithioethene has been reported as a practical reagent in organic synthesis, showing clean 1,2-addition with various aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of bromine-containing compounds is crucial for their reactivity and application. For example, the structure of bromoform has been determined entirely from microwave spectroscopy, providing precise bond lengths and angles . This level of structural analysis is essential for understanding the reactivity and properties of bromine compounds.

Chemical Reactions Analysis

Bromine and bromo-organic compounds are widely used in organic synthesis due to their ability to undergo various organic transformations. These include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, and hydrolysis . The synthesis of a stable 1-bromoalumole and its potential for the functionalization of alumoles is an example of the reactivity of bromine compounds . Furthermore, the use of 2-bromobenzoic acids as building blocks in the construction of nitrogen heterocycles showcases the versatility of bromine in free radical reactions for heterocycle synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromocyclen and related compounds are influenced by their molecular structure and the presence of bromine. The enantioselective determination of bromocyclen in fish tissue using solid-phase microextraction coupled to gas chromatography with ECD and ICP-MS detection highlights the importance of these properties in environmental analysis . The sensitivity and selectivity of detection methods are directly related to the physical and chemical characteristics of the compounds being analyzed.

Scientific Research Applications

Environmental Impact and Contamination

  • Contamination of Water and Fish : Bromocyclen has been detected in surface water, waste water, and in the muscle tissue of fish like trout and bream. It's found in significant concentrations in river waters and is assumed to originate mainly from sewage plants (Bethan et al., 1997).
  • Contamination in Various Fish Species : High concentrations of Bromocyclen have been observed in different fish species. The enantiomers of Bromocyclen have been separated in environmental samples, showing a preferential enzymatic metabolism of one enantiomer over the other (Pfaffenberger et al., 1994).
  • Levels in Eel and Sediments : Studies on eels and sediment samples from Berlin waters showed the presence of Bromocyclen. This indicates widespread use and environmental penetration of this substance (Fromme et al., 1999).

Detection and Analysis Techniques

  • Enantioselective Determination in Fish Tissue : A method has been developed for the enantioselective determination of Bromocyclen enantiomers in fish tissue, utilizing solid-phase microextraction coupled to gas chromatography (Fidalgo-Used et al., 2008).

Interaction with Other Substances

  • Herbicide Degradation Impact on Bacterial Diversity : Research on the herbicide bromoxynil, which is chemically related to Bromocyclen, shows its degradation in soil and the corresponding impact on indigenous bacterial communities (Baxter & Cummings, 2008).
  • Alternative to Bromoform in Heavy Liquid Separation : Sodium polytungstate has been investigated as a non-toxic alternative to bromoform, a substance related to Bromocyclen, in palynological preparation (Munsterman & Kerstholt, 1996).

properties

IUPAC Name

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAASOABUJRMZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041680
Record name Bromociclen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromociclen

CAS RN

1715-40-8
Record name Bromocyclen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1715-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromociclen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromocyclen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
305
Citations
N Fidalgo-Used, M Montes-Bayón, E Blanco-González… - Talanta, 2008 - Elsevier
A method for enantioselective determination of bromocyclen enantiomers in fish tissue has been developed. The enantiomers were resolved by capillary gas chromatography (GC) …
Number of citations: 27 www.sciencedirect.com
B Bethan, K Bester, H Hühnerfuss, G Rimkus - Chemosphere, 1997 - Elsevier
… In addition, remarkably high concentrations of bromocyclen … bromocyclen contamination. This is the first report about the contamination of river water and waste water with bromocyclen. …
Number of citations: 22 www.sciencedirect.com
B Pfaffenberger, H Hühnerfuss, B Gehrcke, I Hardt… - Chemosphere, 1994 - Elsevier
… 1.23 mg/kg fat) of the chiral insecticide bromocyclen were found. For the first time, the separation of the bromocyclen enantiomers in environmental samples was achieved with the help …
Number of citations: 14 www.sciencedirect.com
MJ Priest - Veterinary Record, 1990 - cabdirect.org
One and half hours after ingesting 10 g of bromocyclen, an 8-year-old, male Golden Retriever weighing 35 kg had a convulsion, vomited, became hyperexcited, incoordinated, …
Number of citations: 1 www.cabdirect.org
MP Quick - Veterinary and human toxicology, 1992 - europepmc.org
… Suspected cases of bromocyclen poisoning. … This report summarizes the case histories and tabulates the analytical results from investigations of 8 incidents of suspected …
Number of citations: 1 europepmc.org
RS Jones - The Veterinary Record, 1979 - europepmc.org
An 18-week-old male German shepherd dog had a convulsion following the accidental ingestion of bromocyclen two hours previously. The dog then vomited and had a second …
Number of citations: 3 europepmc.org
E van Wyk, JM and Wolmarans - Phytophylactica, 1978 - journals.co.za
… Prior to the commencement of the present study bromocyclen 50 % wettable powder was the only registered residual insecticide for use on tobacco bales and crates as well as on the …
Number of citations: 0 journals.co.za
KM Butt - The Veterinary Record, 1971 - europepmc.org
The use of bromocyclen for the control of the cat flea (Ctenocephalides felis). - Abstract - Europe PMC … The use of bromocyclen for the control of the cat flea (Ctenocephalides felis). …
Number of citations: 2 europepmc.org
T Lin - JOURNAL OF TAIWAN AGRICULTURAL RESEARCH, 1964 - worldveg.tind.io
… of newly hatched larvae, bromocyclen and chlorbycylen were the best and followed by lindane, malathion and premium malathion. A coating of 0.4 to 0.5 kg of 5% bromocyclen or 5% …
Number of citations: 3 worldveg.tind.io
G Rimkus, M Wolf - Deutsche Lebensmittel-Rundschau, 1992
Number of citations: 0

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